molecular formula C12H10FNO2 B8700476 Ethyl 7-fluoroquinoline-6-carboxylate

Ethyl 7-fluoroquinoline-6-carboxylate

Cat. No.: B8700476
M. Wt: 219.21 g/mol
InChI Key: VFAYOJXREITCQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-fluoroquinoline-6-carboxylate is a key organic intermediate primarily of interest in the research and development of novel synthetic antibacterial agents, particularly within the fluoroquinolone class . This compound features the core quinoline scaffold esterified at one position and a fluorine atom at another, a structural motif that is foundational to a wide range of biologically active molecules . Fluoroquinolones have been extensively studied for over half a century and are known to function by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . Researchers utilize this ester derivative as a versatile building block in medicinal chemistry. The ethyl carboxylate group can be readily modified, for example through hydrolysis to the corresponding carboxylic acid or through reactions with nucleophiles like hydrazides to form heterocyclic systems such as oxadiazoles and triazoles . Such modifications at the 3-position of the quinoline core are a recognized strategy to alter the pharmacodynamics and pharmacokinetics of the parent molecule, potentially leading to new compounds with enhanced antibacterial activity or even novel profiles such as anticancer or antiviral activity . This compound is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

IUPAC Name

ethyl 7-fluoroquinoline-6-carboxylate

InChI

InChI=1S/C12H10FNO2/c1-2-16-12(15)9-6-8-4-3-5-14-11(8)7-10(9)13/h3-7H,2H2,1H3

InChI Key

VFAYOJXREITCQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C(=C1)C=CC=N2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-fluoroquinoline-6-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the nucleophilic substitution of halogen atoms or diaza groups, followed by cyclization reactions . The reaction conditions often involve the use of catalysts, such as clay or other recyclable catalysts, and can be performed under microwave irradiation or solvent-free conditions to promote greener and more sustainable chemical processes .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-fluoroquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Ethyl 7-fluoroquinoline-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: Studied for its potential antibacterial, antiviral, and antineoplastic activities.

    Medicine: Investigated for its role in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of liquid crystals and cyanine dyes

Mechanism of Action

The mechanism of action of ethyl 7-fluoroquinoline-6-carboxylate involves its interaction with specific molecular targets. For instance, in antibacterial applications, it inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the stabilization of DNA strand breaks, ultimately blocking the replication fork and causing bacterial cell death . The compound’s unique structure allows it to effectively penetrate bacterial cells and exert its effects .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key analogs and their substituent patterns include:

Compound Name Substituents (Positions) Molecular Weight Key Functional Groups
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate Cl (7), F (6), NO₂ (8), cyclopropyl (1) 354.72 g/mol Nitro, cyclopropyl, ester
Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6h) Br (6), F (8) Not reported Bromo, fluoro, ester
Ethyl 7-Chloro-6-Fluoro-4-Hydroxyquinoline-3-Carboxylate Cl (7), F (6), OH (4) 269.66 g/mol Hydroxy, chloro, fluoro, ester
Ethyl 6-Bromo-7-fluoroquinoline-3-carboxylate Br (6), F (7) Not reported Bromo, fluoro, ester

Key Observations :

  • Fluorine (F) at position 6 or 7 increases electronegativity, stabilizing interactions with bacterial enzyme targets .
  • Hydroxy and Nitro Groups : A hydroxyl group at position 4 (e.g., ) introduces hydrogen-bonding capability, which may enhance solubility but reduce metabolic stability. Nitro groups (e.g., ) are strong electron-withdrawing moieties, influencing reactivity in synthesis pathways.

Crystallographic and Physical Properties

  • Crystal Packing: The title compound in crystallizes in the triclinic space group P-1 with C–H···O (3.065–3.537 Å) and C–H···Cl (3.431–3.735 Å) interactions, stabilizing its lattice . Similar derivatives, such as Ethyl 7-Chloro-6-Fluoro-4-Hydroxyquinoline-3-Carboxylate, likely exhibit distinct packing due to hydroxyl group participation in hydrogen bonding .
  • Melting Points: Limited data are available, but analogs like the compound in melt at 438 K , suggesting thermal stability influenced by nitro and cyclopropyl groups.

Antimicrobial Efficacy

  • Fluoroquinolone Derivatives: Compounds like Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate serve as precursors to ciprofloxacin analogs, exhibiting broad-spectrum activity against Gram-negative and Gram-positive bacteria .
  • Structure-Activity Relationships (SAR) :
    • Nitro Groups : Enhance bactericidal activity but may increase toxicity .
    • Hydroxy Groups : Improve water solubility but reduce oral bioavailability unless esterified (e.g., ethyl carboxylate prodrugs) .

Comparative Bioavailability

  • Ester vs. Carboxylic Acid Forms : Ethyl esters (e.g., ) are prodrugs that hydrolyze in vivo to active carboxylic acids, enhancing intestinal absorption compared to free acids.

Q & A

Q. What are the common synthetic routes for Ethyl 7-fluoroquinoline-6-carboxylate?

The synthesis typically involves cyclization of substituted o-amino acetophenone derivatives with enolisable ketones. For example, molecular iodine in ethanol catalyzes the formation of the quinoline core, followed by esterification to introduce the ethyl carboxylate group. Reaction optimization may include temperature control (50–80°C) and solvent selection (e.g., ethanol or DMF) to enhance yield and purity .

Q. How is this compound characterized using spectroscopic methods?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., fluorine at C7, carboxylate at C6).
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C12_{12}H9_9ClFNO3_3, [M+H]+^+ = 270.03).
  • IR spectroscopy : Absorption bands for carbonyl (C=O, ~1700 cm1^{-1}) and hydroxyl groups (if present) .

Q. What functional groups in this compound influence its reactivity?

The fluorine atom at C7 enhances electrophilic substitution resistance, while the ethyl carboxylate at C6 provides a site for hydrolysis or nucleophilic substitution. The quinoline core enables π-π stacking interactions, critical for biological activity studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts?

Systematic optimization involves:

  • Catalyst screening : Testing iodine, Lewis acids (e.g., ZnCl2_2), or organocatalysts.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may accelerate cyclization but require careful pH control.
  • Byproduct analysis : Use HPLC or LC-MS to identify impurities (e.g., uncyclized intermediates) .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or compound purity. Solutions include:

  • Standardized bioassays : Replicate studies under controlled conditions (e.g., MIC determinations).
  • Structural validation : Confirm batch purity via X-ray crystallography or 19^{19}F NMR .

Q. What methodologies are used for crystal structure determination of this compound derivatives?

Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is standard. Key steps:

  • Data collection : Cu Kα radiation (λ = 1.54184 Å), ω scans.
  • Hydrogen bonding analysis : Identify C–H⋯O/F/Cl interactions (e.g., bond lengths 3.06–3.73 Å) .

Q. How can hydrogen-bonding patterns in the solid state be analyzed?

Use graph set analysis (Etter’s method) to classify motifs (e.g., R22_2^2(8) rings). Software like Mercury visualizes packing diagrams, highlighting interactions critical for stability and solubility .

Q. What strategies mitigate byproduct formation during fluorination reactions?

  • Temperature modulation : Lower temperatures reduce side reactions (e.g., defluorination).
  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups) before fluorination .

Q. How do computational methods aid in studying interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like DNA gyrase. MD simulations assess dynamic stability of ligand-protein complexes over time (e.g., 100 ns trajectories) .

Q. What intermolecular interactions dominate the solid-state packing of fluoroquinoline derivatives?

Common interactions include:

  • C–H⋯O : Between carboxylate oxygen and aromatic hydrogens (3.06–3.53 Å).
  • C–H⋯Cl/F : Halogen-mediated contacts (3.43–3.73 Å) influencing crystal density and melting points .

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